Rho-Kinase-IN-1 - 1035094-83-7

Rho-Kinase-IN-1

Catalog Number: EVT-1653812
CAS Number: 1035094-83-7
Molecular Formula: C20H24N4S
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rho-Kinase-IN-1 is a selective inhibitor of Rho-kinase (ROCK) [], a downstream effector of the small GTPase RhoA. ROCK exists in two isoforms, ROCK1 and ROCK2, which play crucial roles in various cellular processes such as smooth muscle contraction, cell motility, and cytokinesis []. Rho-kinase inhibitors, like Rho-Kinase-IN-1, are valuable tools for investigating these cellular processes and their dysregulation in various diseases.

Mechanism of Action

Rho-Kinase-IN-1 specifically inhibits the activity of ROCK1 and ROCK2 []. While the precise binding site and inhibitory mechanism of Rho-Kinase-IN-1 are not described in the provided papers, other ROCK inhibitors, such as Fasudil, are known to compete with ATP for binding to the catalytic site of ROCK []. By inhibiting ROCK, Rho-Kinase-IN-1 disrupts downstream signaling pathways. One such pathway involves the phosphorylation of myosin light chain (MLC), which is crucial for smooth muscle contraction. Inhibition of ROCK by Rho-Kinase-IN-1 can lead to decreased MLC phosphorylation, resulting in smooth muscle relaxation [].

Applications
  • Studying Cellular Motility and Invasion: Rho-Kinase-IN-1 has been used to investigate the role of ROCK in cell migration and invasion, particularly in cancer cells. [].
  • Investigating Smooth Muscle Contractility: As a ROCK inhibitor, Rho-Kinase-IN-1 can be utilized to study the role of ROCK in regulating smooth muscle contractility in different tissues, such as the bladder, arteries, and airways [, ].
  • Exploring the Role of ROCK in Disease Models: Rho-Kinase-IN-1 has been used in various disease models to study the potential therapeutic benefits of ROCK inhibition. These models include studies on pulmonary hypertension, atherosclerosis, and acute graft-versus-host disease [, , ].

Fasudil (1-(5-isoquinolinesulfonyl)-homopiperazine)

Compound Description: Fasudil is a well-known Rho-kinase inhibitor. It exhibits a broad spectrum of pharmacological effects, including vasodilation, inhibition of smooth muscle cell proliferation, and anti-inflammatory properties []. Fasudil has been clinically used for the treatment of cerebral vasospasm after subarachnoid hemorrhage [].

Compound Description: Y-27632 is another widely used Rho-kinase inhibitor, known for its potent inhibitory effects on both ROCK1 and ROCK2 isoforms [, , ]. This compound exhibits various pharmacological activities, including vasodilation, reduction of inflammation, and inhibition of cell migration [, , , , ].

Relevance: While not structurally similar to Rho-Kinase-IN-1, Y-27632 shares the same target, inhibiting Rho-kinase activity. Both compounds have been investigated for their therapeutic potential in various diseases, including pulmonary hypertension, cancer, and cardiovascular diseases [, , , , ].

Relevance: Although structurally different from Rho-Kinase-IN-1, AT13148 exhibits a similar dual inhibitory profile against both AKT and Rho-kinase. Both compounds highlight the potential for developing multi-target kinase inhibitors, which might offer therapeutic advantages in complex diseases like cancer by simultaneously targeting multiple signaling pathways [].

CCT129254

Compound Description: Similar to AT13148, CCT129254 is an orally available, ATP-competitive inhibitor originally designed to target AKT kinase. Further studies identified its potent inhibitory effects against Rho-kinases (ROCK1 and ROCK2) [].

Relevance: CCT129254, though structurally distinct from Rho-Kinase-IN-1, displays a similar dual-inhibitory activity against AKT and Rho-kinase. The overlapping target profile between CCT129254 and Rho-Kinase-IN-1 suggests a potential for synergistic effects or the possibility of developing compounds with improved potency and selectivity for specific therapeutic applications [].

BGC9331

Compound Description: BGC9331 is a novel thymidylate synthase (TS) inhibitor with demonstrated anticancer activity in various human solid tumors, including colorectal cancer []. It induces apoptosis and affects cell cycle progression, particularly in combination with other chemotherapeutic agents [].

Relevance: Although BGC9331 targets thymidylate synthase, its synergistic interaction with SN-38, a topoisomerase I inhibitor that activates caspase-3 and influences ROCK1 cleavage, highlights an indirect link with the Rho-kinase pathway []. While structurally and mechanistically different from Rho-Kinase-IN-1, the study with BGC9331 emphasizes the complex interplay between different signaling pathways in cancer cells and the potential for combination therapies that modulate these pathways for enhanced therapeutic benefit [].

SN-38

Compound Description: SN-38 is the active metabolite of CPT-11 (irinotecan), a topoisomerase I inhibitor widely used in cancer treatment []. It exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells [].

Relevance: Although structurally different from Rho-Kinase-IN-1 and not a direct Rho-kinase inhibitor, SN-38 influences the Rho-kinase pathway indirectly. Studies have shown that SN-38 treatment leads to the proteolytic cleavage of ROCK1, a downstream effector of Rho-kinase, through both caspase-3 dependent and independent mechanisms [].

Properties

CAS Number

1035094-83-7

Product Name

Rho-Kinase-IN-1

IUPAC Name

N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23)

InChI Key

DPZSYTMLVCLGRU-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.